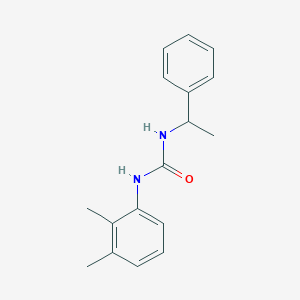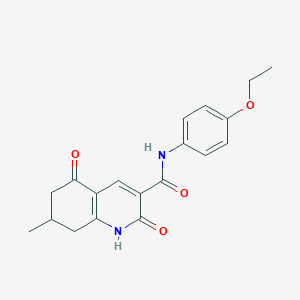![molecular formula C17H20N4O B5321376 N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5321376.png)
N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride, also known as MPOA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a highly selective and potent agonist for the melanocortin-4 receptor (MC4R), which plays a crucial role in regulating appetite and energy expenditure.
作用機序
N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride selectively activates the MC4R, which is primarily expressed in the hypothalamus and plays a key role in regulating appetite and energy expenditure. Activation of MC4R leads to the activation of downstream signaling pathways, which ultimately results in the suppression of appetite and the stimulation of energy expenditure. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and serotonin, which may contribute to its effects on behavior and metabolism.
Biochemical and Physiological Effects
This compound has been shown to reduce food intake and body weight in animal models, and clinical trials are currently underway to evaluate its safety and efficacy in humans. It has also been shown to improve glucose tolerance and insulin sensitivity, suggesting that it may have potential therapeutic applications in the treatment of diabetes and other metabolic disorders. In addition, this compound has been investigated for its effects on sexual behavior, stress response, and addiction.
実験室実験の利点と制限
One advantage of using N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride in lab experiments is that it is a highly selective and potent agonist for the MC4R, which allows for precise control of the target receptor. However, one limitation is that this compound is a synthetic compound and may not accurately reflect the effects of endogenous ligands on the MC4R. In addition, the effects of this compound may vary depending on the species and strain of animal used in experiments, which may limit the generalizability of the results.
将来の方向性
Future research on N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride could focus on several areas, including the development of more selective and potent MC4R agonists, the evaluation of the safety and efficacy of this compound in humans, and the investigation of its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. In addition, further research could explore the effects of this compound on sexual behavior, stress response, and addiction, as well as its interactions with other neurotransmitter systems.
合成法
The synthesis of N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride involves the reaction of 5-methyl-2-pyrazinecarboxylic acid with 3-(3-pyrrolidinyl)benzoyl chloride in the presence of a base. The resulting intermediate is then treated with hydrochloric acid to yield this compound hydrochloride. The purity and yield of the final product can be improved by various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
N-[(5-methyl-2-pyrazinyl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride has been studied extensively for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. It has been shown to reduce food intake and body weight in animal models, and clinical trials are currently underway to evaluate its safety and efficacy in humans. In addition, this compound has been investigated for its role in regulating sexual behavior, stress response, and addiction.
特性
IUPAC Name |
N-[(5-methylpyrazin-2-yl)methyl]-3-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12-8-20-16(10-19-12)11-21-17(22)14-4-2-3-13(7-14)15-5-6-18-9-15/h2-4,7-8,10,15,18H,5-6,9,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLUXLJRDVEHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=CC=CC(=C2)C3CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5321301.png)

![4-(2-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5321312.png)

![N-[3-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5321319.png)
![3-ethyl-6-iodo-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5321320.png)
![1-(2,3-dimethylphenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5321325.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321332.png)

![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5321341.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B5321354.png)

![5-[(2-chlorophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5321366.png)